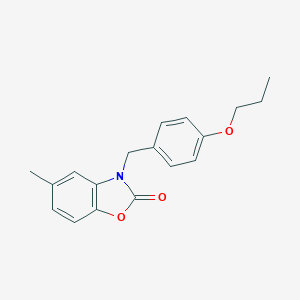
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one is a chemical compound with a molecular formula of C20H21NO3. It is a derivative of benzoxazole and is known to have various biochemical and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one can be achieved through a multi-step process involving the conversion of starting materials into intermediates, which are subsequently transformed into the final product.
Starting Materials
2-amino-5-methylphenol, 4-propoxybenzaldehyde, acetic anhydride, sodium acetate, sulfuric acid, sodium hydroxide, ethanol, chloroform
Reaction
Step 1: The reaction of 2-amino-5-methylphenol with acetic anhydride in the presence of sulfuric acid yields 2-acetamido-5-methylphenol., Step 2: The reaction of 2-acetamido-5-methylphenol with 4-propoxybenzaldehyde in ethanol and the presence of sodium acetate yields 5-methyl-3-(4-propoxybenzyl)-2-acetamido-1,3-benzoxazole., Step 3: The hydrolysis of 5-methyl-3-(4-propoxybenzyl)-2-acetamido-1,3-benzoxazole with sodium hydroxide in water yields 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one., Step 4: The product can be purified by recrystallization from chloroform.
作用機序
The mechanism of action of 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one is not fully understood. However, it has been proposed that it acts by inhibiting the activity of various enzymes such as tyrosine kinase and topoisomerase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been suggested that it can act as a chelator of metal ions such as copper and zinc, which are involved in the pathogenesis of neurodegenerative diseases.
生化学的および生理学的効果
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antifungal and antibacterial activities by inhibiting the growth of various fungi and bacteria. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one in lab experiments is its wide range of biological activities. It can be used in various assays to study the activity of enzymes and the growth of cancer cells, fungi, and bacteria. However, one of the limitations is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the research on 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one. One direction is to study its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to develop new derivatives of 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one with improved solubility and biological activity. Moreover, it can be used in the development of new fluorescent probes for the detection of metal ions.
科学的研究の応用
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one has been widely used in scientific research due to its various biological activities. It has been found to have anticancer, antifungal, and antibacterial activities. It has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's disease. Moreover, it has been used in the development of fluorescent probes for the detection of metal ions.
特性
IUPAC Name |
5-methyl-3-[(4-propoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-10-21-15-7-5-14(6-8-15)12-19-16-11-13(2)4-9-17(16)22-18(19)20/h4-9,11H,3,10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXGEUCCHBCHLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)
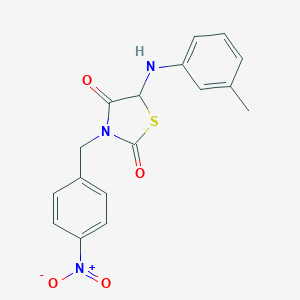
![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352919.png)
![Methyl 3-({5-[(2-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352920.png)
![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)
![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)
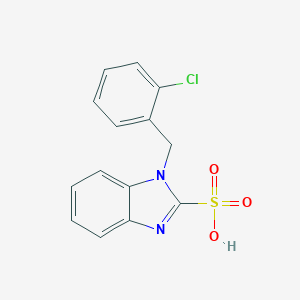
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B352931.png)
![Methyl 2-indolo[3,2-b]quinoxalin-6-ylacetate](/img/structure/B352936.png)
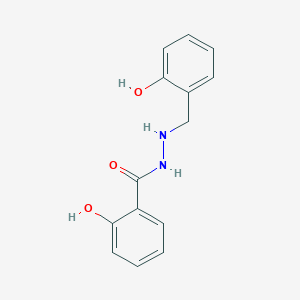
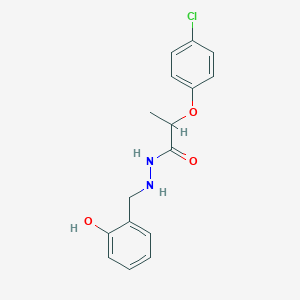
![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)